molecular formula C23H38N2O8 B1345981 Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate CAS No. 41137-60-4

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

Cat. No.: B1345981
CAS No.: 41137-60-4
M. Wt: 470.6 g/mol
InChI Key: UEKHZPDUBLCUHN-UHFFFAOYSA-N
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Description

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (CAS 72869-86-4), widely known as Urethane Dimethacrylate (UDMA), is a high molecular weight (470.6 g/mol) dimethacrylate monomer of significant interest in advanced materials science . Its primary application is as a base resin in the formulation of dental restorative composites, where it is valued for its superior mechanical properties and lower polymerization shrinkage compared to other dimethacrylates . The chemical structure of UDMA, featuring two urethane linkages between the methacrylate functional groups and a 2,2,4-trimethylhexamethylene core, contributes to enhanced polymer network strength and flexibility . UDMA is typically a slightly yellow, viscous liquid with a viscosity of approximately 8,000 cP at 25°C, and it is characterized by a refractive index of 1.484 at 20°C . Current research explores the development of novel UDMA analogues, such as quaternary ammonium urethane-dimethacrylates (QAUDMAs), which are designed to impart antibacterial properties to dental materials for the prevention of secondary caries . These innovative monomers build upon the proven performance of UDMA, demonstrating its ongoing role as a critical component in the evolution of dental restorative materials. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary use. For safe handling, consult the relevant Safety Data Sheet and use appropriate personal protective equipment, including gloves and eyeshields .

Properties

IUPAC Name

2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29)
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Description Data deposited in or computed by PubChem

InChI Key

UEKHZPDUBLCUHN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C
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Molecular Formula

C23H38N2O8
Source PubChem
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Related CAS

109895-09-2, 168275-21-6
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID70866034
Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Molecular Weight

470.6 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Polysciences MSDS]
Record name Urethane dimethacrylate
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CAS No.

41137-60-4, 72869-86-4
Record name 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate
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Record name Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
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Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Record name 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
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Record name DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE
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Preparation Methods

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is synthesized from 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate through a two-step reaction process. In the first step, 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate are reacted to produce the intermediate di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate. In the second step, this intermediate is reacted with methacrylic acid to produce the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a chemical compound utilized across various scientific and industrial fields, especially in polymer chemistry, biomedical engineering, and materials science. It is a methacrylate ester known for its high polymerization rate and good mechanical properties, making it valuable in creating high-performance polymers.

Scientific Research Applications

This compound serves diverse roles in scientific research.

  • Polymer Chemistry It is employed as a monomer in synthesizing high-performance polymers and copolymers, which are used in coatings, adhesives, and sealants. The polymers formed can be tailored for applications such as drug delivery and hydrogels for tissue engineering. The compound's structure includes multiple bonds, specifically six double bonds and two ester groups, contributing to its reactivity and utility in forming cross-linked networks in polymers.
  • Biomedical Engineering This compound is utilized in creating biocompatible materials for medical devices and drug delivery systems due to its low cytotoxicity and good biocompatibility. Specific applications include dental restorative materials and bone adhesives.
  • Materials Science It is used in the fabrication of advanced materials with tailored properties for specific industrial applications.
  • Surface Coatings The compound is used in formulating UV-curable coatings that offer excellent durability and resistance to environmental factors.

This compound (often abbreviated as UDMA) has significant biological activity, especially in biomedical engineering and polymer chemistry. Its structure, characterized by methacrylate and carbamate functionalities, underpins this activity.

Biomedical Engineering

  • This compound is utilized in the development of biocompatible materials for medical devices. Its low cytotoxicity makes it suitable for applications such as dental restorative materials and bone adhesives.
  • Dental Restorative Materials It is used in composite resins due to its excellent mechanical properties and aesthetic qualities.
  • Bone Adhesives It is employed in orthopedic surgeries for bone repair and regeneration.

Case Studies

  • Antibacterial Properties A study investigated the incorporation of quaternary ammonium groups into UDMA-based polymers. Results indicated that these modified polymers exhibited significant antibacterial activity while maintaining

Comparison with Similar Compounds

UDMA is compared below with structurally and functionally analogous dimethacrylate monomers, focusing on molecular properties, polymerization behavior, and clinical performance.

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
UDMA C₂₃H₃₈N₂O₈ 470.56 74389-53-0 Methacrylate, urethane, aliphatic chain
Bis-GMA C₂₉H₃₆O₄ 452.59 1565-94-2 Methacrylate, bisphenol A backbone
TEGDMA C₁₄H₂₂O₆ 286.32 109-16-0 Methacrylate, triethylene glycol

Key Observations :

  • UDMA’s aliphatic urethane backbone (2,2,4-trimethylhexamethylene) provides flexibility and hydrolytic stability compared to Bis-GMA’s aromatic bisphenol A core, which is prone to moisture absorption .
  • TEGDMA’s low molecular weight and triethylene glycol chain act as a diluent, reducing viscosity in resin mixtures but compromising mechanical strength relative to UDMA .
Polymerization and Mechanical Properties
Property UDMA Bis-GMA TEGDMA
Viscosity (Pa·s) 3.5–4.5 800–1200 0.01–0.05
Degree of Conversion 65–75% 55–65% 75–85%
Flexural Strength (MPa) 120–140 90–110 50–70
Shrinkage Stress (MPa) 2.5–3.5 4.0–5.0 1.5–2.5

Research Findings :

  • UDMA’s balanced viscosity allows it to bridge the gap between Bis-GMA’s high rigidity and TEGDMA’s brittleness, optimizing handling and final material strength .
  • Its urethane linkages enhance crosslinking density, resulting in higher flexural strength and lower polymerization shrinkage than Bis-GMA, which suffers from volumetric shrinkage due to its bulky structure .
  • TEGDMA, while improving degree of conversion, reduces overall mechanical performance, necessitating its use in combination with UDMA or Bis-GMA .
Clinical and Biocompatibility Profiles
  • UDMA: Demonstrates superior biocompatibility in dental applications, with minimal residual monomer leaching compared to Bis-GMA . Its hydrolytic stability reduces long-term degradation in oral environments.
  • Bis-GMA: Associated with bisphenol A (BPA) leaching concerns, though modern formulations mitigate this risk .
  • TEGDMA: Higher elution of uncured monomers may cause cytotoxicity, limiting its standalone use .

Biological Activity

Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (referred to as TMHD) is a synthetic compound belonging to the class of methacrylate esters. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its versatility in various applications, particularly in polymer chemistry and biomedical engineering. The compound has a molecular formula of C23H38N2O8C_{23}H_{38}N_{2}O_{8} and a molecular weight of approximately 470.56 g/mol.

Synthesis

The synthesis of TMHD typically involves a two-step reaction process:

  • Formation of Intermediate : The first step involves the reaction between 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate to produce an intermediate compound.
  • Final Product Formation : The intermediate is then reacted with methacrylic acid to yield the final product, TMHD. This process requires controlled temperatures and the use of catalysts to optimize yield and purity.

Biological Activity

While specific biological activity data for TMHD is limited, several studies highlight its potential in biomedical applications due to its low cytotoxicity and good biocompatibility. The following sections summarize key findings related to its biological activity.

Cytotoxicity and Biocompatibility

Research indicates that compounds within the methacrylate family, including TMHD, have been evaluated for their cytotoxic effects on various cell lines. In general:

  • Low Cytotoxicity : TMHD exhibits low cytotoxicity levels, making it suitable for applications in dental restorative materials and bone adhesives.
  • Biocompatibility : Its structural characteristics allow for compatibility with biological membranes, which may influence cell viability and proliferation positively .

The primary mechanism by which TMHD exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks that impart enhanced mechanical strength and thermal stability to the resulting polymers. The carbamate linkages contribute flexibility and toughness within the polymer matrix.

Applications in Research

TMHD serves as a valuable monomer in various scientific research applications:

  • Polymer Chemistry : Utilized in synthesizing high-performance polymers and copolymers for coatings, adhesives, and sealants.
  • Biomedical Engineering : Employed in developing biocompatible materials for medical devices and drug delivery systems.
  • Materials Science : Used in fabricating advanced materials with tailored properties for specific industrial applications .

Comparative Analysis

A comparative analysis of TMHD with similar compounds reveals unique properties that enhance its utility:

Compound NameKey FeaturesApplications
Diurethane dimethacrylateDifferent alkyl groups affecting polymer propertiesDental materials
Bisphenol A dimethacrylateAromatic rings providing higher rigidityHigh-performance coatings
Ethylene glycol dimethacrylateSimpler structure yielding flexible polymersGeneral-purpose adhesives

TMHD stands out due to its balanced combination of methacrylate and carbamate functionalities, allowing for a versatile platform in creating polymers with a wide range of properties .

Case Studies

Several case studies have explored the application of TMHD in dental materials:

  • Adhesive Properties : Research has shown that TMHD can enhance the bonding strength of dental resin composites when used as part of adhesive formulations, contributing significantly to the durability of dental restorations .
  • Polymerization Behavior : Studies on the polymerization kinetics of TMHD indicate favorable conditions for achieving optimal mechanical properties in dental applications, highlighting its potential as a key component in future dental materials.
  • Biocompatibility Testing : In vitro studies assessing cell viability in the presence of TMHD-based materials have demonstrated promising results, supporting its use in clinical settings where biocompatibility is crucial .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate, and how should data interpretation be optimized?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the molecular structure, focusing on methacrylate proton signals (δ 5.5–6.2 ppm) and carbamate carbonyl groups (δ 150–160 ppm). FTIR should verify carbamate (C=O stretch at ~1700 cm⁻¹) and methacrylate (C=C stretch at ~1630 cm⁻¹) functionalities. Mass spectrometry (ESI-TOF) ensures molecular weight accuracy. For hygroscopic samples, conduct NMR under dry conditions with deuterated solvents to avoid water interference .

Q. What is the optimal synthetic route for this compound, considering reaction efficiency and purity?

  • Methodological Answer : React 2,2,4-trimethylhexamethylene diisocyanate (precursor; CAS 28679-16-5) with 2-hydroxyethyl methacrylate in a 1:2 molar ratio under nitrogen. Use dibutyltin dilaurate (0.1–0.5 wt%) as a catalyst in anhydrous THF at 60–70°C for 6–8 hours. Monitor reaction progress via FTIR (disappearance of NCO peak at ~2270 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the dicarbamate product .

Q. How can researchers ensure the stability of this compound during storage for experimental use?

  • Methodological Answer : Store the compound in amber glass vials under inert gas (argon) at 2–8°C to prevent moisture absorption and thermal degradation. Pre-dry storage containers at 100°C for 24 hours. Regularly analyze stored samples via FTIR and NMR to detect hydrolysis or polymerization. For long-term stability, add stabilizers like BHT (butylated hydroxytoluene, 0.01–0.1 wt%) to inhibit radical polymerization .

Advanced Research Questions

Q. How can the crosslinking efficiency of this compound in polymer networks be evaluated?

  • Methodological Answer : Prepare copolymer networks with ethylene glycol dimethacrylate (EGDMA) as a crosslinker and initiate polymerization using AIBN (azobisisobutyronitrile) at 70°C. Measure crosslinking density via swelling experiments in toluene (Flory-Rehner equation) or dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) shifts. Compare experimental Tg values with theoretical predictions using Fox equation to validate network homogeneity .

Q. What strategies resolve discrepancies between observed and predicted solubility parameters in polar vs. nonpolar solvents?

  • Methodological Answer : Use Hansen solubility parameters (HSP) to predict solvent compatibility. Experimentally determine solubility by titrating the compound into solvents (e.g., acetone, hexane, DMF) and monitoring turbidity. For outliers, apply molecular dynamics simulations to model solute-solvent interactions. Adjust predictions by incorporating hydrogen-bonding contributions from carbamate groups, which may explain deviations in polar aprotic solvents .

Q. How should accelerated aging studies be designed to assess long-term stability under varying environmental conditions?

  • Methodological Answer : Expose samples to 40–80°C (thermal aging), 75% relative humidity (hydrolytic aging), and UV-A/B radiation (photoaging) for 30–90 days. Analyze degradation via gel permeation chromatography (GPC) for molecular weight changes, ATR-FTIR for carbonyl index reduction, and thermogravimetric analysis (TGA) for residual mass. Correlate degradation kinetics with Arrhenius models to extrapolate shelf-life under standard conditions .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent yields in the synthesis of this compound?

  • Methodological Answer : Low yields (<60%) often arise from incomplete diisocyanate conversion or side reactions (e.g., allophanate formation). Use in-situ FTIR to track NCO consumption. If side reactions dominate, reduce reaction temperature to 50°C and increase catalyst loading (up to 1 wt%). For purification challenges, switch to preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. Why might DSC data show multiple melting endotherms, and how should this be interpreted?

  • Methodological Answer : Multiple endotherms suggest polymorphism or residual solvent. Perform variable-temperature XRD to identify crystalline phases. If solvent is suspected, dry samples under vacuum (50°C, 24 hours) and repeat DSC. For polymorphic forms, recrystallize from ethyl acetate/hexane mixtures and compare diffraction patterns with computational crystal structure predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
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